4,7-DIAMINO-2-(METHYLSULFANYL)-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE
Overview
Description
4,7-DIAMINO-2-(METHYLSULFANYL)-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE is a complex heterocyclic compound that features a pyrano[2,3-d]pyrimidine core This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-DIAMINO-2-(METHYLSULFANYL)-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE typically involves multi-step reactions. One common approach is the condensation of a nitrile-bearing pyridine derivative with a preformed pyrimidine aldehyde. The reaction conditions often involve the use of a base and an amine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4,7-DIAMINO-2-(METHYLSULFANYL)-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,7-DIAMINO-2-(METHYLSULFANYL)-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4,7-DIAMINO-2-(METHYLSULFANYL)-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups involved .
Comparison with Similar Compounds
Similar Compounds
4,6-diamino-2-(methylthio)pyrimidine: Shares the methylthio and amino groups but lacks the pyrano and pyridinyl moieties.
2,4-diamino-6-[N-(3’,5’-dimethoxybenzyl)-N-methylamino]pyrido[2,3-d]pyrimidine: Contains a similar pyrido[2,3-d]pyrimidine core but with different substituents.
Uniqueness
4,7-DIAMINO-2-(METHYLSULFANYL)-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE is unique due to its combination of functional groups and the pyrano[2,3-d]pyrimidine core
Properties
IUPAC Name |
4,7-diamino-2-methylsulfanyl-5-pyridin-3-yl-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6OS/c1-22-14-19-11(16)10-9(7-3-2-4-18-6-7)8(5-15)12(17)21-13(10)20-14/h2-4,6,9H,17H2,1H3,(H2,16,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCOKDSDZXXYGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(C(=C(OC2=N1)N)C#N)C3=CN=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.